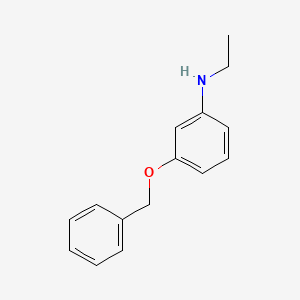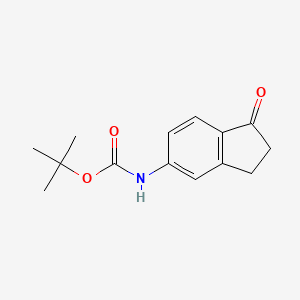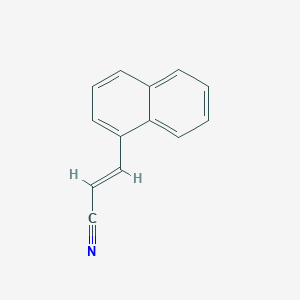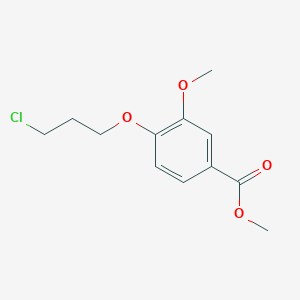
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
Overview
Description
“Methyl 4-(3-chloropropoxy)-3-methoxybenzoate” is a chemical compound with the linear formula C14H17ClO4 . It has a molecular weight of 284.742 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-(3-chloropropoxy)-3-methoxybenzoate” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(3-chloropropoxy)-3-methoxybenzoate” are not explicitly provided in the available resources .Scientific Research Applications
Compound Derivation and Biological Activity
- Methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, a derivative of methyl 4-(3-chloropropoxy)-3-methoxybenzoate, has been identified from the marine endophytic fungus Nigrospora sp. This compound, along with others, exhibited moderate antitumor and antimicrobial activity, highlighting its potential in pharmaceutical applications (Xia et al., 2011).
Conformational Studies
- Studies on ortho-substituted diphenyl ethers, closely related to methyl 4-(3-chloropropoxy)-3-methoxybenzoate, have provided insights into molecular conformations. These studies contribute to a better understanding of molecular interactions, which is crucial in the design of new chemical entities (Chandler et al., 1964).
Synthetic Routes and Applications
- The synthesis of compounds structurally similar to methyl 4-(3-chloropropoxy)-3-methoxybenzoate, like 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline, has been explored. These synthetic routes offer new possibilities for developing compounds with potential pharmaceutical applications (Gong Ping, 2005).
Chemical Reactions and Analysis
- The compound has been involved in studies emphasizing the structural elucidation of organic compounds. For instance, a study on the pH-controlled oxidation of 4′-methoxyacetophenone, a related compound, helps in understanding the chemoselectivity and regioselectivity in organic reactions, which are essential concepts in chemical synthesis (Ballard, 2010).
Environmental and Biological Degradation
- The degradation of compounds including 3,6-dichloro-2-methoxybenzoic acid, structurally related to methyl 4-(3-chloropropoxy)-3-methoxybenzoate, has been examined in environmental contexts. Such studies are vital for understanding the environmental impact and biodegradability of chemical compounds (Brillas et al., 2003).
Mechanism of Action
Future Directions
The title compound is an intermediate in the synthesis of 4-(3-(dibutylamino)propoxy)benzoyl chloride, which in turn is a useful pharmaceutical intermediate that can be used to prepare dronedarone . Dronedarone is a medication used to treat atrial fibrillation and atrial flutter . Therefore, future research could potentially focus on optimizing the synthesis of “Methyl 4-(3-chloropropoxy)-3-methoxybenzoate” and exploring its applications in pharmaceutical synthesis .
properties
IUPAC Name |
methyl 4-(3-chloropropoxy)-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSPWXDMJNLLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

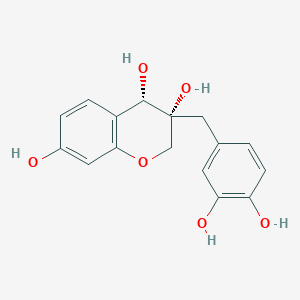
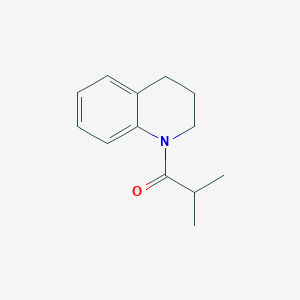
![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)

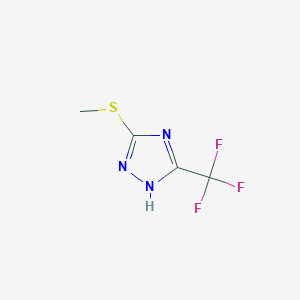
![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)
![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)

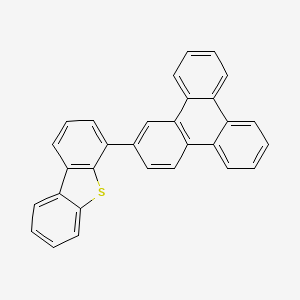
![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)

